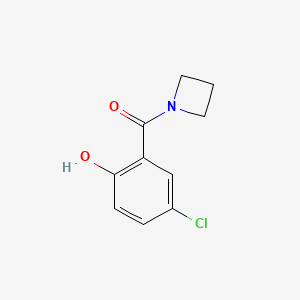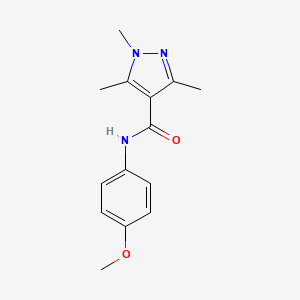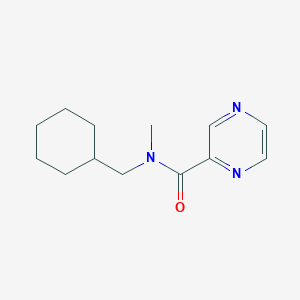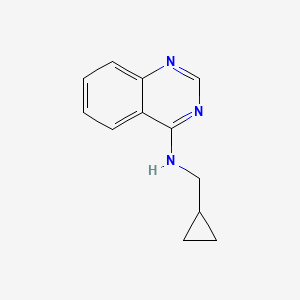
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone, also known as ACMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACMP is a member of the azetidinone class of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating the activity of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, which is responsible for the biosynthesis of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain. By inhibiting the activity of cyclooxygenase-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound has also been shown to exhibit anti-tumor activity in animal models of cancer.
实验室实验的优点和局限性
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
未来方向
There are several future directions for research on Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone. One area of research is the development of new synthetic methods for this compound. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are also needed to fully understand the biological effects of this compound and its potential applications in various fields. Finally, the development of this compound-based drugs for the treatment of various diseases is an area of active research.
合成方法
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone can be synthesized using a multi-step reaction process, which involves the reaction of 5-chloro-2-hydroxybenzaldehyde with L-proline to form a Schiff base. The Schiff base is then reduced with sodium borohydride to produce the corresponding alcohol. The alcohol is then reacted with 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol in the presence of sulfuric acid to form the azetidinone ring.
科学研究应用
Azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. In pharmacology, this compound has been found to modulate the activity of various enzymes and receptors, including cyclooxygenase-2, carbonic anhydrase, and adenosine receptors. In biochemistry, this compound has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation and pain.
属性
IUPAC Name |
azetidin-1-yl-(5-chloro-2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-3-9(13)8(6-7)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIODQFKHTCDRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)

![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)




![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)


![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)